![molecular formula C5H5NOS B1273073 3-Furancarbothioamide CAS No. 59918-68-2](/img/structure/B1273073.png)
3-Furancarbothioamide
Overview
Description
3-Furancarbothioamide is a chemical compound with the molecular formula C5H5NOS. It has a molecular weight of 127.17 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-Furancarbothioamide is 1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) . This indicates that the molecule consists of a furan ring with a carbothioamide group attached.Physical And Chemical Properties Analysis
3-Furancarbothioamide is a powder that is stored at room temperature . It has a molecular weight of 127.17 .Scientific Research Applications
Cyclometallation in Transition Metal Chemistry
3-Furancarbothioamide: has been utilized in the cyclometallation with transition metals such as palladium (II), platinum (II), ruthenium (II), and rhodium (III). This process forms five-membered metallaheterocycles, which are significant in the development of catalysis and materials science due to their unique structural and electronic properties .
Fluorescence and Imaging
The compound’s derivatives have been explored for their fluorescent properties, making them suitable for use in imaging techniques. These fluorescent markers can be tailored for targeted imaging in biomedical research, providing a pathway for the development of diagnostic tools .
Safety and Hazards
properties
IUPAC Name |
furan-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWEMZQNZDEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes certain 3-furancarbothioamide derivatives effective against HIV-1?
A: Research indicates that specific structural modifications to the basic 3-furancarbothioamide scaffold are crucial for potent anti-HIV-1 activity. For instance, introducing a 2-methyl group on the furan ring and incorporating various ester, ether, and oxime ether derivatives at the thioamide nitrogen significantly enhances activity against wild-type HIV-1. [] Notably, compounds like N-[4-chloro-3-(3-methyl-2-butenyloxy)phenyl]-2-methyl-3-furancarbothioamide (UC-781) exhibit remarkable potency against both wild-type and certain drug-resistant HIV-1 strains. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for clinical use.
Q2: How do these compounds combat HIV-1 replication at the molecular level?
A: 3-furancarbothioamide derivatives, particularly those with potent anti-HIV-1 activity, primarily target the viral reverse transcriptase enzyme. [] This enzyme is crucial for HIV-1 replication as it converts the viral RNA genome into DNA, allowing the virus to integrate into the host cell's genome. While the precise mechanism of inhibition is still being investigated, it is believed that these compounds bind to the reverse transcriptase, preventing it from carrying out its function and thereby halting viral replication. []
Q3: Can 3-furancarbothioamide derivatives overcome resistance to existing HIV-1 drugs?
A: This is a key area of research and there are promising findings. For example, UC-781 has demonstrated an ability to restore the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant HIV-1 strains. [] This suggests that UC-781 might interfere with the mechanism by which HIV-1 develops resistance to AZT, potentially by inhibiting the pyrophosphorolytic cleavage of nucleotides crucial for phenotypic resistance. [] This finding highlights the potential of 3-furancarbothioamide derivatives in tackling drug resistance, a significant challenge in HIV-1 treatment.
Q4: What are the limitations of the current research on 3-furancarbothioamide derivatives as anti-HIV agents?
A: While promising, the current research is primarily based on in vitro studies and further in vivo investigations are needed to confirm the efficacy and safety of these compounds. [, ] Long-term toxicity studies are crucial to understand potential side effects and evaluate the feasibility of using these compounds in clinical settings. Additionally, a deeper understanding of the precise mechanism of action and resistance development is crucial for designing more effective and durable HIV-1 therapies.
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